Phospholipase A2 Inhibition: The N-Benzylpiperidine Scaffold Yields Nanomolar Potency
A study on benzenesulfonamide-based phospholipase A2 (PLA2) inhibitors identified N-(phenylalkyl)piperidine derivatives as optimal. The compound ER-3826, which contains an N-benzylpiperidine core, exhibited potent in vitro inhibition with an IC30 of 0.009 µM, and demonstrated significant in vivo cardioprotective effects at doses ≥0.3 mg/kg iv in a rat model of myocardial infarction [1]. This establishes the N-benzylpiperidine moiety as a critical pharmacophore for this target class.
| Evidence Dimension | In vitro inhibition of arachidonic acid liberation from rabbit heart membrane |
|---|---|
| Target Compound Data | IC30 = 0.009 µM (for derivative ER-3826 containing the N-benzylpiperidine core) |
| Comparator Or Baseline | Other N-(phenylalkyl)piperidine derivatives showed IC30 values ranging from 0.028 µM to >1 µM in the same study |
| Quantified Difference | At least 3-fold improvement over other N-alkyl substituted analogs in the series |
| Conditions | Rabbit heart membrane fraction assay |
Why This Matters
This data demonstrates that the N-benzyl substitution on the piperidine ring is not merely incidental but is a key driver of high potency against membrane-bound PLA2, a target for inflammatory and cardiovascular diseases, making this scaffold a rational choice for medicinal chemists in this area.
- [1] Oinuma, H., et al. (1991). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 34(7), 2260-2267. View Source
